molecular formula C11H11NO2 B11778553 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile

Katalognummer: B11778553
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: JDJGZWJFFBCDPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile is an organic compound with the molecular formula C11H11NO2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method involves the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium. The reaction proceeds at room temperature, leading to the formation of the desired benzodioxine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 2,2-Dimethyl-4-oxido-4H-benzo[d][1,3]dioxine-6-carbaldehyde
  • 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine

Comparison: Compared to its analogs, 2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

2,2-dimethyl-4H-1,3-benzodioxine-6-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-5H,7H2,1-2H3

InChI-Schlüssel

JDJGZWJFFBCDPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC2=C(O1)C=CC(=C2)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.